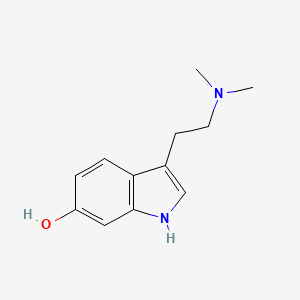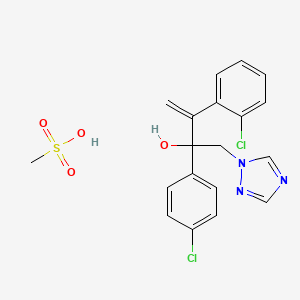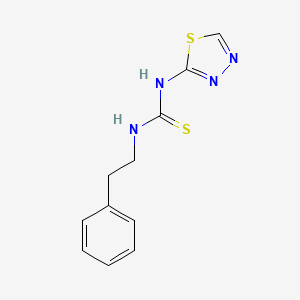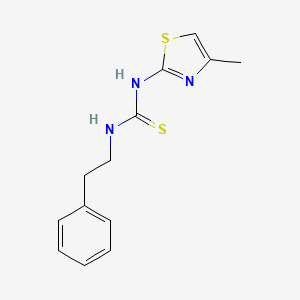
二腺苷二磷酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diadenosine diphosphate, also known as appa, belongs to the class of organic compounds known as (3'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (3'->5')-phosphodiester linkage. Diadenosine diphosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
科学研究应用
1. 在血小板聚集和止血中的作用
二腺苷三磷酸 (Ap3A) 存在于血小板致密颗粒中,并在血小板聚集期间释放。研究表明,猪主动脉内皮细胞可以水解细胞外二腺苷三磷酸,产生腺苷二磷酸 (ADP),这是血小板聚集的有效刺激。这种水解机制对于维持止血至关重要 (Goldman, Gordon, & Slakey, 1986)。
2. 细胞代谢和酶活性
二磷酸肌醇多磷酸磷酸水解酶 (DIPP) 可以水解二腺苷多磷酸盐,例如 Ap₆A。该酶处理二腺苷多磷酸盐和二磷酸肌醇多磷酸盐的能力突出了其在细胞代谢中甚至在疾病途径中的重要性 (Yang, Safrany, & Shears, 1999)。
3. 对中性粒细胞凋亡的影响
Ap2A,最简单的二腺苷多磷酸盐,延迟了人中性粒细胞的自发凋亡。这种作用是通过腺苷 A2A 受体和 cAMP/PKA 信号通路介导的,表明 Ap2A 在免疫反应和炎症中的作用 (Pliyev, Dimitrieva, & Savchenko, 2014)。
4. 对 P2Y 受体的影响
二腺苷多磷酸盐 (Ap(n)As) 在各种 P2Y 受体上表现出选择性,这些受体在包括心血管功能和神经传递在内的众多生理过程中至关重要。这种选择性影响细胞内钙动员,并强调了这些化合物在细胞信号传导中的复杂调节作用 (Patel 等人,2001)。
5. 检测动脉粥样硬化病变的潜力
二腺苷-5',5‴-P1,P4-四磷酸 (Ap4A) 及其类似物已被探索用于使用正电子发射断层扫描 (PET) 成像动脉粥样硬化病变的潜力。这一应用可以极大地推进血管炎症和斑块形成的非侵入性表征 (Elmaleh 等人,2006)。
属性
CAS 编号 |
14938-28-4 |
|---|---|
产品名称 |
Diadenosine diphosphate |
分子式 |
C20H26N10O13P2 |
分子量 |
676.4 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(41-19)2-39-44(35,36)43-45(37,38)42-14-7(1-31)40-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20+/m1/s1 |
InChI 键 |
FHISWBUCBBVWGG-SNESVTBZSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H](O[C@@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |
其他 CAS 编号 |
14938-28-4 |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N6-[(3,4,5-trimethoxyphenyl)methyl]quinazoline-2,4,6-triamine](/img/structure/B3061681.png)

![4-Methoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B3061702.png)
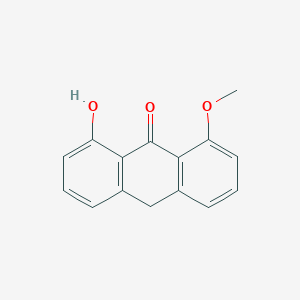
![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,dihydrochloride](/img/structure/B3061715.png)


![Cyclohexanamine, 1-benzo[b]thien-2-yl-](/img/structure/B3061741.png)
![[3H]iometopane](/img/structure/B3061748.png)
